Desfluoro Fluvoxketone

Description

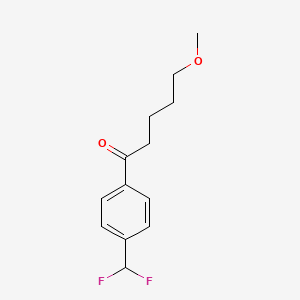

Structure

3D Structure

Properties

IUPAC Name |

1-[4-(difluoromethyl)phenyl]-5-methoxypentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16F2O2/c1-17-9-3-2-4-12(16)10-5-7-11(8-6-10)13(14)15/h5-8,13H,2-4,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWTUJBVMQULWOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCCC(=O)C1=CC=C(C=C1)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of Desfluoro Fluvoxketone

Strategies for Chemical Synthesis of Desfluoro Fluvoxketone (B195942)

The synthesis of Desfluoro Fluvoxketone can be approached through established organic chemistry reactions, primarily involving the formation of a carbon-carbon bond between an aromatic ring and an aliphatic chain.

Retrosynthetic Analysis and Precursor Identification

A retrosynthetic analysis of Desfluoro Fluvoxketone reveals two primary disconnection approaches, identifying the key precursors for its synthesis. The central bond disconnection is between the carbonyl carbon and the phenyl ring.

Approach A: Friedel-Crafts Acylation. This approach involves disconnecting the bond between the carbonyl group and the aromatic ring. This leads to two precursor molecules: 4-(difluoromethyl)benzene and 5-methoxypentanoyl chloride . This is a classic method for forming aryl ketones. numberanalytics.comresearchgate.netsolubilityofthings.com

Approach B: Grignard-type Reaction. An alternative disconnection suggests a nucleophilic attack of an organometallic reagent on a benzonitrile (B105546) derivative. This identifies the precursors as a 4-methoxybutylmagnesium halide (Grignard reagent) and 4-(difluoromethyl)benzonitrile , followed by hydrolysis of the resulting imine. This strategy is analogous to patented syntheses of the structurally similar fluvoxketone. chemistry.coachnih.gov

Table 1: Key Precursors for Desfluoro Fluvoxketone Synthesis

| Retrosynthetic Approach | Aromatic Precursor | Aliphatic Precursor |

|---|---|---|

| Friedel-Crafts Acylation | 4-(Difluoromethyl)benzene | 5-Methoxypentanoyl chloride |

Detailed Reaction Pathways and Conditions for Laboratory Synthesis

Based on the retrosynthetic analysis, two plausible laboratory-scale syntheses for Desfluoro Fluvoxketone are detailed below.

Route A: Friedel-Crafts Acylation

This pathway involves the electrophilic acylation of 4-(difluoromethyl)benzene with 5-methoxypentanoyl chloride.

Preparation of 5-methoxypentanoyl chloride: 5-methoxypentanoic acid is treated with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent like dichloromethane (B109758) (DCM) or toluene (B28343) to yield the acyl chloride.

Acylation Reaction: 4-(Difluoromethyl)benzene is reacted with 5-methoxypentanoyl chloride in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). The reaction is typically carried out in a non-polar solvent such as dichloromethane or carbon disulfide at temperatures ranging from 0 °C to room temperature. numberanalytics.comresearchgate.net The reaction mixture is stirred until completion, followed by a workup procedure involving quenching with ice/water and extraction of the organic product.

Route B: Grignard Reaction with a Nitrile

This method is adapted from the synthesis of the analogous compound, 5-Methoxy-1-[4-(trifluoromethyl)phenyl]-1-pentanone. chemistry.coachnih.gov

Preparation of 4-methoxybutylmagnesium chloride: Magnesium turnings are activated in a dry solvent, typically an ether like tetrahydrofuran (B95107) (THF) or 2-methyltetrahydrofuran. A solution of 1-chloro-4-methoxybutane (B125409) in the same solvent is then added slowly to initiate the formation of the Grignard reagent. The reaction is typically maintained at a controlled temperature, for instance, between 60-80 °C. chemistry.coach

Coupling and Hydrolysis: The prepared Grignard reagent is then reacted with 4-(difluoromethyl)benzonitrile. This addition reaction is usually performed at a low temperature (e.g., -8 to 0 °C) to control reactivity. nih.gov After the addition is complete, the intermediate imine is hydrolyzed using an aqueous acid (e.g., hydrochloric acid) to yield Desfluoro Fluvoxketone. researchgate.net The final product is then isolated through extraction and purified, typically by distillation or chromatography.

Optimization of Synthetic Yield, Selectivity, and Purity

Optimizing the synthesis of Desfluoro Fluvoxketone is crucial for improving efficiency and product quality, particularly in large-scale production. numberanalytics.comnumberanalytics.comnih.govnumberanalytics.comacs.org

For the Friedel-Crafts acylation route , several parameters can be adjusted:

Catalyst: The choice and amount of the Lewis acid catalyst (e.g., AlCl₃, FeCl₃, BF₃) are critical. Using an optimal ratio of catalyst to substrate can maximize yield while minimizing side reactions. numberanalytics.comnumberanalytics.com

Solvent: The solvent can influence reaction rate and selectivity. Solvents like dichloromethane are common, but others like nitrobenzene (B124822) can sometimes improve yields, though they present their own challenges in removal and safety. numberanalytics.com

Temperature: Controlling the reaction temperature is essential to prevent side reactions and decomposition. Lower temperatures generally favor higher selectivity. numberanalytics.com

For the Grignard reaction route , optimization focuses on:

Temperature Control: Grignard reactions are often exothermic. Maintaining a low temperature during the addition of the Grignard reagent to the nitrile is critical to prevent side reactions, such as the addition of a second equivalent of the Grignard reagent to the ketone product. numberanalytics.comacs.org

Solvent: Ethereal solvents like THF and diethyl ether are standard. The choice can affect the solubility and reactivity of the Grignard reagent. numberanalytics.com

Reaction Time: Sufficient reaction time is needed for both the formation of the Grignard reagent and its subsequent reaction with the nitrile. Monitoring the reaction progress by techniques like TLC or HPLC is advisable. numberanalytics.com

Table 2: Parameters for Synthesis Optimization

| Synthetic Route | Key Parameters for Optimization | Potential Impact |

|---|---|---|

| Friedel-Crafts Acylation | Catalyst type and loading, solvent polarity, temperature, reaction time | Yield, purity, regioselectivity, reduction of by-products |

Derivatization and Analog Generation from Desfluoro Fluvoxketone

The ketone functional group in Desfluoro Fluvoxketone is a versatile handle for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives and novel analogs related to Fluvoxamine (B1237835). fiveable.mesolubilityofthings.comfiveable.me

Functional Group Modifications and Structural Diversification

The carbonyl group of Desfluoro Fluvoxketone can be readily converted into other functional groups, providing a platform for structural diversification.

Reduction to Alcohol: The ketone can be reduced to the corresponding secondary alcohol, 1-(4-(difluoromethyl)phenyl)-5-methoxypentan-1-ol, using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). fiveable.meimperial.ac.uk

Formation of Oximes: Reaction with hydroxylamine (B1172632) (NH₂OH) or its salts converts the ketone into an oxime, 5-Methoxy-1-[4-(difluoromethyl)phenyl]-1-pentanone oxime. This is a key step towards the synthesis of Fluvoxamine analogs. nih.govresearchgate.netijprajournal.com

Reductive Amination: The ketone can be converted directly into a primary amine, 1-(4-(difluoromethyl)phenyl)-5-methoxypentan-1-amine, through reductive amination. This one-pot reaction typically involves treating the ketone with ammonia (B1221849) or an ammonia source in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) or through catalytic hydrogenation. chemistry.coachlibretexts.orgorganic-chemistry.org

Table 3: Functional Group Interconversions of Desfluoro Fluvoxketone

| Starting Functional Group | Reagent(s) | Resulting Functional Group |

|---|---|---|

| Ketone | Sodium borohydride (NaBH₄) | Secondary Alcohol |

| Ketone | Hydroxylamine hydrochloride (NH₂OH·HCl), Base | Oxime |

Synthesis of Novel Fluvoxamine-Related Analogs

Desfluoro Fluvoxketone is a direct precursor for the synthesis of "Desfluoro Fluvoxamine" and other related analogs. chemicalbook.comgoogle.comdrugbank.com The synthesis of Desfluoro Fluvoxamine from its ketone precursor mirrors the established synthesis of Fluvoxamine itself. researchgate.netchemicalbook.comgoogle.com

The primary route involves a two-step process:

Oximation: Desfluoro Fluvoxketone is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium carbonate) and a suitable solvent to form the corresponding oxime, 5-Methoxy-1-[4-(difluoromethyl)phenyl]-1-pentanone oxime. google.com

O-Alkylation: The resulting oxime is then alkylated with a 2-aminoethylating agent, such as 2-chloroethylamine (B1212225) hydrochloride, in the presence of a base like potassium hydroxide. This reaction yields (E)-1-(4-(difluoromethyl)phenyl)-5-methoxypentan-1-one O-(2-aminoethyl) oxime, which is Desfluoro Fluvoxamine. google.com

This synthetic pathway opens the door to a wide array of novel analogs. By using different alkylating agents in the second step (e.g., substituted 2-chloroethylamines or other haloalkylamines), a library of new compounds with potentially different pharmacological profiles can be generated. Furthermore, the primary amine of Desfluoro Fluvoxamine can be further functionalized through reactions like acylation or alkylation to create additional novel derivatives.

Table 4: Synthesis of Desfluoro Fluvoxamine Analog

| Starting Material | Intermediate | Final Analog | Reaction Type(s) |

|---|

Mechanistic Investigations of Desfluorination and Ketone Formation Relevant to Fluvoxamine Degradation

The formation of Desfluoro Fluvoxketone as a degradation product of Fluvoxamine involves two key transformations: the cleavage of the oxime ether bond to form a ketone and the reduction of the trifluoromethyl group to a difluoromethyl group. Mechanistic investigations into the degradation of Fluvoxamine, particularly under photolytic and forced degradation conditions, provide insights into these processes.

Ketone Formation:

The ketone moiety of Desfluoro Fluvoxketone is structurally related to a known photooxidation product of Fluvoxamine. Studies on the photosensitized oxidation of Fluvoxamine have shown that under aerobic conditions and UV-A light, the oxime ether linkage can be cleaved. rsc.org This process, mediated by singlet oxygen in a Type II photodynamic action, leads to the formation of 5-Methoxy-1-(4-(trifluoromethyl)phenyl)pentan-1-one. rsc.org This indicates that the core ketone structure can be generated from the parent drug under photolytic stress.

Desfluorination Mechanisms:

The conversion of the trifluoromethyl group (-CF3) of Fluvoxamine or its ketone precursor to the difluoromethyl group (-CF2H) of Desfluoro Fluvoxketone is a critical step. While the C-F bond is generally strong, several mechanisms could facilitate this transformation under specific conditions.

Photochemical Defluorination: Research has shown that fluorinated pharmaceuticals, including Fluvoxamine, can undergo photoassisted defluorination. researchgate.netrsc.org Studies using a wide bandgap metal oxide (β-Ga2O3) under UVC illumination have demonstrated the degradation of Fluvoxamine with the release of fluoride (B91410) ions. researchgate.netrsc.org The efficiency of this defluorination was found to be greater under an inert nitrogen atmosphere. researchgate.net

Reductive Defluorination: Recent advancements in synthetic methodology have established protocols for the selective hydrodefluorination of electron-poor trifluoromethylarenes. nih.govacs.org These methods often involve a photoredox catalytic cycle where a photocatalyst, upon excitation by light, initiates a single electron transfer to the trifluoromethylarene. This generates a radical anion, which can then expel a fluoride ion. The resulting difluoromethyl radical is subsequently reduced and protonated to yield the difluoromethylarene. nih.govacs.org It is plausible that similar mechanisms could be at play during the degradation of Fluvoxamine, particularly under conditions that provide a source of electrons and protons.

Hydrolytic Defluorination: While less likely for the relatively stable trifluoromethyl group on an aromatic ring without strong activating groups, hydrolytic defluorination has been observed for certain trifluoromethylphenols under alkaline conditions. rsc.orgrsc.org This process is thought to proceed via an E1cb mechanism, facilitated by the deprotonation of the phenolic hydroxyl group. rsc.org Although Fluvoxamine and its ketone precursor lack such a group, this highlights that aqueous, base-mediated defluorination is possible for some fluorinated aromatics.

The tables below summarize the key compounds involved and the conditions under which relevant transformations have been observed.

Table 1: Key Compounds and their Properties

| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | CAS Number |

| Desfluoro Fluvoxketone | C13H16F2O2 | 242.26 | 1391053-78-3 |

| Fluvoxamine | C15H21F3N2O2 | 318.34 | 54739-18-3 |

| 5-Methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one | C13H15F3O2 | 260.25 | 61718-80-7 |

| 4-(Trifluoromethyl)benzonitrile | C8H4F3N | 171.12 | 368-77-4 |

| 4-Methoxybutylmagnesium chloride | C5H11ClMgO | 134.90 | Not Available |

| p-Trifluoromethylbenzoyl chloride | C8H4ClF3O | 208.56 | 329-15-7 |

Table 2: Observed Degradation Conditions for Fluvoxamine and Related Transformations

| Transformation | Conditions | Key Findings | Reference(s) |

| Photooxidation of Fluvoxamine | UV-A light, Methylene (B1212753) blue (sensitizer), Aerobic | Formation of 5-Methoxy-1-(4-(trifluoromethyl)phenyl)pentan-1-one via singlet oxygen. | rsc.org |

| Forced Degradation of Fluvoxamine | Acidic (0.5 M HCl), Basic (2 M NaOH), Oxidative (10% H2O2), UV radiation | Fluvoxamine is unstable under these conditions, leading to degradation. | acs.orgsioc-journal.cn |

| Photoassisted Defluorination | UVC illumination, β-Ga2O3 (catalyst) | Degradation of Fluvoxamine with release of fluoride ions. | researchgate.netrsc.org |

| Reductive Defluorination of Trifluoromethylarenes | Photoredox catalyst, Hydrogen atom donor, Blue light | Selective conversion of -CF3 to -CF2H. | nih.govacs.org |

Advanced Analytical Characterization and Impurity Profiling of Desfluoro Fluvoxketone

Chromatographic Method Development for Desfluoro Fluvoxketone (B195942) Separation and Quantification

Chromatographic techniques are fundamental in separating Desfluoro Fluvoxketone from the active pharmaceutical ingredient (API) and other related impurities. The development of selective and sensitive methods is essential for accurate quantification and impurity profiling.

High-Performance Liquid Chromatography (HPLC) is the predominant technique for the analysis of non-volatile and thermally sensitive compounds like Desfluoro Fluvoxketone. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose. Method optimization focuses on achieving baseline separation from Fluvoxamine (B1237835) and other potential impurities.

The separation of desfluoro-analogs from their fluorinated parent compounds can be analytically challenging due to their very similar chemical structures and polarities. researchgate.net Optimization involves a systematic evaluation of stationary phases (e.g., C18, C8, Phenyl-Hexyl), mobile phase composition (typically acetonitrile (B52724) or methanol (B129727) with a buffered aqueous phase), pH, and column temperature. researchgate.netresearchgate.net A stability-indicating HPLC assay method would typically use a C18 column with a phosphate (B84403) buffer and acetonitrile as the mobile phase. researchgate.net

Table 1: Representative HPLC Method Parameters for Desfluoro Fluvoxketone Analysis

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides hydrophobic interaction for separation. |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 4.0) (60:40 v/v) | Elutes compounds based on polarity. |

| Flow Rate | 1.0 mL/min | Ensures optimal separation efficiency and run time. |

| Detection | UV at 245 nm | The aromatic ring acts as a chromophore for detection. |

| Column Temp. | 25 °C | Maintains consistent retention times. |

| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for the analysis of volatile and semi-volatile compounds. Desfluoro Fluvoxketone, being a ketone, possesses sufficient volatility for GC analysis. The technique offers high resolution and sensitivity, making it suitable for impurity profiling. thermofisher.com

While some compounds require chemical derivatization to increase their volatility and thermal stability for GC analysis, it may not be strictly necessary for Desfluoro Fluvoxketone. jfda-online.com However, derivatization could be employed to improve peak shape or detection limits. A typical GC-MS method would involve a capillary column, such as an HP-5MS, and a temperature program to ensure the effective separation of analytes. pjps.pk

Table 2: Representative GC-MS Method Parameters for Desfluoro Fluvoxketone Analysis

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film) | A common, robust column for a wide range of analytes. |

| Carrier Gas | Helium at 1.0 mL/min | Inert gas to carry sample through the column. |

| Oven Program | Initial 60°C, ramp to 280°C at 20°C/min, hold for 10 min | Separates compounds based on boiling points. pjps.pk |

| Injector Temp. | 280 °C | Ensures rapid vaporization of the sample. pjps.pk |

| Ion Source | Electron Ionization (EI) at 70 eV | Fragments the molecule to produce a characteristic mass spectrum. |

| Mass Range | m/z 50-500 | Scans a wide range to detect the molecular ion and fragments. |

High-Performance Liquid Chromatography (HPLC) Method Optimization

Comprehensive Spectroscopic Characterization of Desfluoro Fluvoxketone

Spectroscopic techniques are indispensable for the definitive structural elucidation and confirmation of Desfluoro Fluvoxketone. A combination of mass spectrometry and NMR, IR, and UV-Vis spectroscopy provides a complete picture of the molecule's identity and purity.

High-Resolution Mass Spectrometry (HRMS) is critical for unequivocally determining the elemental composition of an analyte. By measuring the mass-to-charge ratio (m/z) with very high accuracy (typically to within 5 parts per million, ppm), HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. thermofisher.com This is a mandatory step in the characterization of pharmaceutical impurities. thermofisher.com For Desfluoro Fluvoxketone (C₁₃H₁₆F₂O₂), HRMS provides an exact mass measurement that confirms its elemental composition, distinguishing it from other potential impurities.

Table 3: High-Resolution Mass Spectrometry Data for Desfluoro Fluvoxketone

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₃H₁₆F₂O₂ |

| Calculated Exact Mass | 242.1118 |

| Observed Mass (Typical) | 242.1115 (example) |

| Mass Accuracy (Typical) | < 1.2 ppm |

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for de novo structural elucidation. A full suite of NMR experiments, including ¹H, ¹³C, and ¹⁹F NMR, is required to confirm the precise structure of Desfluoro Fluvoxketone.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. Key signals would correspond to the aromatic protons, the protons of the difluoromethyl group (a characteristic triplet), and the various methylene (B1212753) and methoxy (B1213986) protons of the pentan-1-one chain.

¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Signals for the carbonyl carbon, aromatic carbons, the carbon of the difluoromethyl group (coupled to fluorine), and the aliphatic carbons would be observed.

¹⁹F NMR: Despite the "desfluoro" name, the compound contains a difluoromethyl group (-CHF₂). ¹⁹F NMR is therefore essential for characterizing this moiety. It would show a doublet corresponding to the two equivalent fluorine atoms coupled to the adjacent proton.

Table 4: Predicted NMR Chemical Shifts (δ) for Desfluoro Fluvoxketone

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Key Structural Information |

|---|---|---|---|

| ¹H | 7.5 - 8.0 | m | Aromatic protons |

| ¹H | 6.6 - 7.0 | t | -CHF₂ proton |

| ¹H | 3.3 | s | -OCH₃ protons |

| ¹H | 1.5 - 3.5 | m | Methylene (-CH₂-) protons |

| ¹³C | ~198 | s | Carbonyl (C=O) carbon |

| ¹³C | 110 - 150 | m | Aromatic carbons & C-F carbons |

| ¹³C | ~115 | t | -CHF₂ carbon |

| ¹³C | ~58 | s | -OCH₃ carbon |

| ¹³C | 20 - 70 | m | Methylene (-CH₂-) carbons |

| ¹⁹F | -110 to -115 | d | -CHF₂ fluorine atoms |

IR and UV-Vis spectroscopy provide complementary information about the functional groups and electronic structure of the molecule. mrclab.com

Infrared (IR) Spectroscopy: IR spectroscopy identifies functional groups based on their characteristic vibrational frequencies. itwreagents.com The IR spectrum of Desfluoro Fluvoxketone would be dominated by a strong absorption band for the ketone (C=O) stretching vibration. Other key bands would include those for C-H (aromatic and aliphatic), C-O (ether), and C-F bonds. pharmaffiliates.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about electronic transitions within the molecule. itwreagents.com The primary chromophore in Desfluoro Fluvoxketone is the substituted benzene (B151609) ring, which would lead to characteristic absorption bands in the UV region (typically around 200-300 nm). researchgate.net

Table 5: Key Spectroscopic Data from IR and UV-Vis Analysis

| Technique | Wavenumber (cm⁻¹) / Wavelength (nm) | Assignment |

|---|---|---|

| IR | ~1685 cm⁻¹ | C=O (Aryl Ketone) Stretch |

| IR | 2850-3000 cm⁻¹ | C-H (Aliphatic) Stretch |

| IR | ~3050 cm⁻¹ | C-H (Aromatic) Stretch |

| IR | 1050-1150 cm⁻¹ | C-O (Ether) Stretch |

| IR | 1000-1100 cm⁻¹ | C-F Stretch |

| UV-Vis | ~250 nm | π → π* transition (Benzene Ring) |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (1H, 13C, 19F)

Application as a Reference Standard in Pharmaceutical Quality Control

The control of impurities is a critical aspect of pharmaceutical manufacturing, ensuring the safety and efficacy of active pharmaceutical ingredients (APIs). Desfluoro Fluvoxketone, a known process-related impurity and potential intermediate in the synthesis of Fluvoxamine, serves as an essential reference standard for quality control (QC) purposes. synzeal.comsynzeal.com A reference standard is a highly purified compound used as a measurement benchmark. In the context of pharmaceutical QC, the Desfluoro Fluvoxketone reference standard is indispensable for the development, validation, and routine application of analytical methods designed to detect and quantify its presence in the Fluvoxamine API. synzeal.com Its availability allows laboratories to confirm the identity of the impurity and ensure the accuracy of quantitative measurements.

Quantification of Desfluoro Fluvoxketone in Fluvoxamine Active Pharmaceutical Ingredient (API)

The quantification of Desfluoro Fluvoxketone in Fluvoxamine API is predominantly achieved using stability-indicating high-performance liquid chromatography (HPLC) methods. These methods are designed to separate the API from its impurities, allowing for precise measurement of each component. A reference standard of Desfluoro Fluvoxketone is used to determine the specificity and accuracy of the analytical method.

A typical approach involves a reversed-phase HPLC (RP-HPLC) system with UV detection. The method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure it is fit for its intended purpose, covering parameters such as specificity, linearity, range, accuracy, precision, and robustness. The limit of detection (LOD) and limit of quantification (LOQ) for Desfluoro Fluvoxketone are established to ensure the method is sensitive enough to detect the impurity at levels compliant with regulatory requirements. nirmauni.ac.in

Below is a table representing a typical set of chromatographic conditions for the analysis of Fluvoxamine and its related substances, including Desfluoro Fluvoxketone.

Table 1: Representative HPLC Parameters for Impurity Quantification

| Parameter | Value |

|---|---|

| Column | C8 (L7), 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile / Phosphate Buffer (pH 3.0) |

| Elution Mode | Gradient or Isocratic |

| Flow Rate | 1.0 - 1.7 mL/min |

| Column Temperature | 30 - 40 °C |

| Detection Wavelength | 234 nm |

| Injection Volume | 20 µL |

| Hypothetical Retention Time | |

| Fluvoxamine | ~10.0 min |

This data is representative of a common analytical method for Fluvoxamine and its impurities. Actual retention times may vary based on specific method parameters.

Impurity Identification and Qualification According to Pharmacopeial Standards

While Desfluoro Fluvoxketone is a known potential impurity in the synthesis of Fluvoxamine, it is not listed as a specified impurity in the current United States Pharmacopeia (USP) or European Pharmacopoeia (EP) monographs for Fluvoxamine Maleate. Pharmacopoeias list specified impurities—those that are identified and have individual acceptance criteria—which must be monitored.

Instead, Desfluoro Fluvoxketone falls under the category of a non-specified impurity. Its control is governed by the principles outlined in the ICH Q3A(R2) guideline, "Impurities in New Drug Substances". ich.orgeuropa.eu This guideline establishes thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the API.

The process is as follows:

Reporting Threshold: Any impurity detected at or above this level must be reported in the certificate of analysis.

Identification Threshold: If an impurity exceeds this level, its chemical structure must be determined. The availability of a Desfluoro Fluvoxketone reference standard is crucial for this identification. synzeal.com

Qualification Threshold: Should the impurity level surpass this threshold, it must be "qualified." Qualification is the process of gathering and evaluating data to establish the biological safety of the impurity at the specified level. ich.org This often involves a review of toxicological data.

For an API with a maximum daily dose of ≤2 g/day , the standard ICH thresholds apply.

Table 2: ICH Q3A(R2) Thresholds for Impurities in a New Drug Substance

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

|---|

Source: ICH Harmonised Tripartite Guideline, Impurities in New Drug Substances Q3A(R2), 25 October 2006. ich.org

Therefore, the acceptance criterion for Desfluoro Fluvoxketone in Fluvoxamine API would typically be controlled by the limit for "any unspecified impurity," which is generally set at or below the identification threshold (e.g., not more than 0.10%).

Theoretical and Computational Studies on Desfluoro Fluvoxketone

Molecular Modeling and Conformational Analysis of Desfluoro Fluvoxketone (B195942)

Molecular modeling techniques are instrumental in understanding the three-dimensional structure and conformational flexibility of molecules like desfluoro fluvoxketone. While specific conformational analysis studies on desfluoro fluvoxketone are not extensively available in public literature, its structure can be modeled based on the known conformations of fluvoxamine (B1237835) and related ketone analogs.

The structure of desfluoro fluvoxketone is characterized by a 4-(difluoromethyl)phenyl group attached to a 5-methoxypentan-1-one moiety. The key difference from fluvoxamine is the presence of a ketone group instead of an oxime ether and the substitution of a trifluoromethyl group with a difluoromethyl group. The conformational landscape of desfluoro fluvoxketone is primarily dictated by the rotational freedom around the single bonds within the methoxypentyl chain and the bond connecting the phenyl ring to the carbonyl group.

Table 1: Key Structural Features of Desfluoro Fluvoxketone for Molecular Modeling

| Feature | Description |

|---|---|

| Phenyl Ring | Provides a rigid scaffold and potential for π-stacking interactions. |

| Difluoromethyl Group | Influences the electronic properties and lipophilicity of the phenyl ring. |

| Ketone Group | Acts as a hydrogen bond acceptor and introduces a planar carbonyl center. |

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly using Density Functional Theory (DFT), provide deep insights into the electronic structure and reactivity of molecules. researchgate.netacs.org For desfluoro fluvoxketone, these calculations can elucidate properties such as charge distribution, molecular orbital energies, and reactivity descriptors.

The electronic properties of desfluoro fluvoxketone are significantly influenced by the electronegative fluorine and oxygen atoms. The difluoromethyl group acts as a moderate electron-withdrawing group on the phenyl ring, which in turn affects the reactivity of the adjacent ketone. The carbonyl oxygen is a site of high negative electrostatic potential, making it a likely hydrogen bond acceptor.

Calculations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are crucial for predicting chemical reactivity. The HOMO is likely to be localized on the methoxy-substituted alkyl chain and the phenyl ring, while the LUMO would be centered on the carbonyl group and the aromatic ring. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability.

Table 2: Predicted Electronic Properties of Desfluoro Fluvoxketone from Theoretical Calculations

| Property | Predicted Characteristic | Implication |

|---|---|---|

| Dipole Moment | Moderate to high, influenced by the ketone and difluoromethyl groups. | Affects solubility and intermolecular interactions. |

| Molecular Electrostatic Potential (MEP) | Negative potential around the carbonyl oxygen; positive potential around the hydrogen atoms. | Indicates sites for electrophilic and nucleophilic attack. |

| HOMO-LUMO Gap | A moderate energy gap is expected. | Suggests moderate chemical reactivity. |

In Silico Prediction of Potential Biological Interactions and Target Binding (Hypothetical)

In silico methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, are powerful tools for predicting the biological activity of novel or uncharacterized compounds. chemicea.comresearchgate.netnih.gov Although desfluoro fluvoxketone is primarily considered an impurity, its structural similarity to fluvoxamine suggests it could hypothetically interact with biological targets.

Fluvoxamine's primary target is the serotonin (B10506) transporter (SERT). nih.govdrugbank.com Molecular docking simulations could be performed to predict the binding affinity of desfluoro fluvoxketone to SERT. The absence of the aminoethoxy group, which is crucial for the high-affinity binding of fluvoxamine to SERT, suggests that desfluoro fluvoxketone would likely have a significantly lower affinity for this transporter. The ketone group in desfluoro fluvoxketone is a weaker hydrogen bond acceptor compared to the oxime ether in fluvoxamine, which would further reduce binding affinity.

Beyond SERT, in silico screening against a panel of other receptors and enzymes could reveal potential off-target interactions. Such studies are valuable in assessing the potential toxicological profile of pharmaceutical impurities. researchgate.net

Table 3: Hypothetical Target Binding Profile of Desfluoro Fluvoxketone

| Target | Predicted Interaction | Rationale |

|---|---|---|

| Serotonin Transporter (SERT) | Low affinity | Absence of the key aminoethoxy moiety and weaker hydrogen bonding capability of the ketone group. |

| Cytochrome P450 Enzymes | Potential substrate/inhibitor | Lipophilic nature and presence of metabolizable sites (e.g., methoxy (B1213986) group, alkyl chain). Fluvoxamine itself is a known inhibitor of several CYP enzymes. wikipedia.orgnih.gov |

Comparative Computational Analysis of Fluorine-Hydrogen Bioisosteric Effects in Fluvoxamine Analogs

The replacement of hydrogen with fluorine is a common strategy in medicinal chemistry to modulate a drug's physicochemical and pharmacokinetic properties. selvita.comsci-hub.senih.govacs.org In the context of fluvoxamine analogs, comparing the effects of a trifluoromethyl (CF3) group (as in fluvoxamine) with a difluoromethyl (CF2H) group (as in desfluoro fluvoxketone) and a non-fluorinated analog provides insight into the role of fluorine.

Fluorine's high electronegativity can alter the acidity of nearby protons, influence metabolic stability, and modify binding interactions. sci-hub.sepharmgkb.org The substitution of one fluorine atom with hydrogen in the trifluoromethyl group to give a difluoromethyl group is expected to have several consequences:

Lipophilicity: The lipophilicity, often estimated by logP, is generally increased by fluorine substitution. The CF3 group is more lipophilic than the CF2H group, which in turn is more lipophilic than a methyl group.

Metabolic Stability: The C-F bond is stronger than the C-H bond, making fluorinated compounds often more resistant to oxidative metabolism. The presence of a C-H bond in the difluoromethyl group of desfluoro fluvoxketone provides a potential site for metabolism that is absent in the trifluoromethyl group of a corresponding analog.

Table 4: Comparative Properties of Fluorinated and Non-Fluorinated Fluvoxamine Analogs

| Property | Trifluoromethyl (Fluvoxamine-like) | Difluoromethyl (Desfluoro Fluvoxketone-like) | Non-fluorinated (Hypothetical) |

|---|---|---|---|

| Lipophilicity (logP) | Highest | Intermediate | Lowest |

| Electron-withdrawing effect | Strongest | Intermediate | Weakest |

| Metabolic Stability (at the methyl group) | High | Moderate (potential for C-H oxidation) | Low (prone to oxidation) |

| Potential for H-bonding (from the methyl group) | No | Yes (weak C-F...H-C bond) | No |

Preclinical Investigation of Potential Biological Activities and Mechanisms of Desfluoro Fluvoxketone Hypothetical Research Avenues, Emphasizing Potential and General Methodologies

In Vitro Assays for Preliminary Biological Activity Screening

In vitro assays are the cornerstone of early-stage drug discovery, providing a rapid and controlled environment to assess a compound's interaction with specific biological targets. nih.gov These assays use isolated proteins, cells, or tissues to determine binding affinities, enzyme modulation, and effects on cellular pathways. nih.govoup.com

Fluvoxamine (B1237835) is a potent and selective inhibitor of the serotonin (B10506) transporter (SERT) and also possesses a high affinity for the sigma-1 receptor, which may contribute to its therapeutic effects. wikipedia.orgnih.govpsychopharmacologyinstitute.com It has minimal affinity for other monoamine transporters like the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT), or for various other receptors. drugbank.comnih.gov A primary step would be to determine if Desfluoro Fluvoxketone (B195942) shares this profile.

A hypothetical approach would involve competitive radioligand binding assays using cell lines engineered to express high levels of these human transporters and receptors. nih.govresearchgate.net In these assays, the ability of Desfluoro Fluvoxketone to displace a specific radiolabeled ligand from its target is measured, and the inhibition constant (Ki) is calculated. A lower Ki value indicates a higher binding affinity.

Hypothetical Receptor Binding Profile:

| Target | Fluvoxamine (Ki, nM) | Desfluoro Fluvoxketone (Hypothetical Ki, nM) |

|---|---|---|

| Serotonin Transporter (SERT) | ~5 | ~25 |

| Norepinephrine Transporter (NET) | >1000 | >1000 |

| Dopamine Transporter (DAT) | >1000 | >1000 |

| Sigma-1 Receptor | ~36 | ~80 |

| Sigma-2 Receptor | >500 | >500 |

This table presents hypothetical data to illustrate a potential outcome. The Ki values for Fluvoxamine are based on reported literature values. wikipedia.org

Drug metabolism, primarily carried out by the Cytochrome P450 (CYP) family of enzymes in the liver, is a critical aspect of a compound's profile. nih.govlibretexts.org Fluvoxamine is known to be a potent inhibitor of CYP1A2 and a moderate inhibitor of CYP2C19 and CYP3A4, which can lead to significant drug-drug interactions. wikipedia.orgnih.govpsychiatryonline.org

To assess Desfluoro Fluvoxketone's potential for enzyme modulation, in vitro assays using human liver microsomes would be employed. These assays measure the compound's ability to inhibit the activity of major CYP isoforms. A standard method involves incubating the compound with microsomes and a specific probe substrate for each CYP enzyme, then quantifying the formation of the metabolite. The concentration of the compound that causes 50% inhibition of enzyme activity (IC50) is determined.

Hypothetical Cytochrome P450 Inhibition Profile:

| CYP Isoform | Fluvoxamine (IC50, µM) | Desfluoro Fluvoxketone (Hypothetical IC50, µM) |

|---|---|---|

| CYP1A2 | ~0.2 | ~1.5 |

| CYP2C9 | Weak Inhibition | Weak Inhibition |

| CYP2C19 | ~10 | ~25 |

| CYP2D6 | Weak Inhibition | Weak Inhibition |

| CYP3A4 | ~15 | ~40 |

This table presents hypothetical data to illustrate a potential outcome. The IC50 values for Fluvoxamine are based on reported inhibitory potential. nih.govnih.govpsychopharmacologyinstitute.com

Beyond direct protein binding, it is crucial to understand how a compound affects complex cellular processes. Cellular stress and inflammatory pathways are key areas of investigation, as they are implicated in numerous disease states and can be modulated by pharmacologically active compounds. nih.govfrontiersin.org Fluvoxamine, through its action on the sigma-1 receptor, has been shown to regulate inflammatory responses. nih.gov

A general methodology to screen for such effects involves using cultured cells, such as macrophages or endothelial cells, and stimulating them with an inflammatory agent like lipopolysaccharide (LPS). arvojournals.org Researchers would then treat these cells with Desfluoro Fluvoxketone and measure the production of key inflammatory mediators (e.g., cytokines like TNF-α and IL-6) using techniques like ELISA. This would provide insight into the compound's potential anti-inflammatory or pro-inflammatory properties.

Hypothetical Modulation of Inflammatory Cytokine Production:

| Treatment Condition | TNF-α Production (% of LPS Control) | IL-6 Production (% of LPS Control) |

|---|---|---|

| Control (No LPS) | <1% | <1% |

| LPS-Stimulated Control | 100% | 100% |

| LPS + Fluvoxamine (10 µM) | ~60% | ~65% |

| LPS + Desfluoro Fluvoxketone (10 µM) | ~85% | ~90% |

This table presents hypothetical data showing Desfluoro Fluvoxketone having a less potent anti-inflammatory effect compared to Fluvoxamine in a cell-based assay.

Enzyme Activity Modulation Assays (e.g., Cytochrome P450 Inhibition/Induction)

Exploration of Structure-Activity Relationships (SAR) Between Desfluoro Fluvoxketone and Fluvoxamine

Structure-activity relationship (SAR) studies aim to connect specific chemical features of a molecule to its biological effects. libretexts.org By comparing the structures and activities of closely related compounds, researchers can identify which parts of the molecule are essential for its function. nih.gov

A direct comparison of the in vitro data for Desfluoro Fluvoxketone and Fluvoxamine would be the first step in the SAR analysis. This involves synthesizing the findings from receptor binding, enzyme inhibition, and cellular assays to create a comparative biological profile.

Based on the hypothetical data generated above, a profile for Desfluoro Fluvoxketone might suggest that it retains the selectivity of Fluvoxamine for the serotonin transporter over other monoamine transporters, but with a reduced affinity. Similarly, its affinity for the sigma-1 receptor and its inhibitory effects on CYP enzymes might be weaker than that of Fluvoxamine. This would indicate that the trifluoromethyl group on Fluvoxamine is important for the potency of these interactions.

The primary structural difference between Fluvoxamine and Desfluoro Fluvoxketone lies in the substitution on the phenyl ring. Fluvoxamine possesses a trifluoromethyl (-CF3) group, whereas Desfluoro Fluvoxketone has a difluoromethyl (-CHF2) group. nih.govnih.gov Fluorine and fluorinated groups are known to significantly impact a molecule's properties, including metabolic stability, lipophilicity, and binding affinity, by altering its electronic character. tandfonline.commdpi.comacs.org

The -CF3 group is a strong electron-withdrawing group and is highly lipophilic. The replacement with a -CHF2 group, which is also electron-withdrawing but less so than -CF3, would alter the electronic distribution and steric profile of the phenyl ring. This modification could plausibly explain the hypothetical decrease in binding affinity for SERT and the sigma-1 receptor, as the precise electronic and steric interactions with amino acid residues in the binding pockets of these proteins would be changed. The reduced potency in CYP enzyme inhibition could likewise be attributed to this altered interaction with the enzyme's active site. The fluorine atom's position can be critical for binding affinity and cell penetration. tandfonline.com

Comparative Assessment of Biological Profiles with Fluvoxamine

Hypothesized Metabolic Pathways and In Vitro Metabolism Studies (General Considerations)

To understand the potential biotransformation of Desfluoro Fluvoxketone within a biological system, in vitro metabolism studies serve as a crucial first step. These experiments utilize subcellular fractions, primarily liver microsomes, which are rich in the drug-metabolizing enzymes responsible for the modification and clearance of foreign compounds. pharmgkb.orgresearchgate.net The primary goal is to simulate the metabolic processes of the liver in a controlled laboratory setting.

Investigation of Enzymatic Transformations in Liver Microsomes

The investigation into how Desfluoro Fluvoxketone is metabolized would begin with incubation in a liver microsomal system. sciforum.net Liver microsomes from humans and relevant preclinical species (e.g., rats, mice) are used to identify potential cross-species differences in metabolism. These microsomes contain a high concentration of Cytochrome P450 (CYP450) enzymes, which are critical for the oxidative metabolism of many drugs. nih.govenghusen.dk The parent compound, fluvoxamine, is known to be metabolized extensively in the liver, primarily via oxidative demethylation by CYP2D6 and to a lesser extent by CYP1A2. pharmgkb.orgnih.gove-lactancia.org

A typical experimental setup involves incubating Desfluoro Fluvoxketone with liver microsomes in the presence of a nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) regenerating system, which provides the necessary cofactors for CYP450 enzyme activity. sciforum.netuzh.ch The reaction is allowed to proceed for a set time before being stopped, and the resulting mixture is analyzed to detect the disappearance of the parent compound and the appearance of new chemical entities, or metabolites. uzh.ch

Table 1: Representative Components for an In Vitro Liver Microsomal Incubation Assay

| Component | Purpose | Typical Concentration/Amount |

| Liver Microsomes | Source of metabolic enzymes (e.g., CYP450s). researchgate.net | 0.25 - 1.0 mg/mL protein |

| Desfluoro Fluvoxketone | The substrate to be metabolized. | Varies (e.g., 1-10 µM) |

| NADPH Regenerating System | Provides a continuous supply of the essential cofactor NADPH for CYP450 activity. | Standardized commercial kits or individual components (NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase) |

| Phosphate Buffer | Maintains a stable physiological pH (typically 7.4). uzh.ch | 0.1 M |

| Incubation Conditions | Mimics physiological temperature. | 37°C |

This table outlines the fundamental components for a standard in vitro experiment to study the metabolism of a compound in liver microsomes.

Identification of Potential Metabolites

Following incubation, the identification of potential metabolites is performed using advanced analytical techniques. nih.gov Liquid Chromatography-Mass Spectrometry (LC-MS) is the primary tool for this purpose. nih.govnih.gov This method separates the components of the incubation mixture and then detects them based on their mass-to-charge ratio, allowing for the detection of new molecules formed during the enzymatic reaction. nih.govarabjchem.org

Based on the known metabolic pathways of fluvoxamine and general principles of drug metabolism, several transformations for Desfluoro Fluvoxketone can be hypothesized. pharmgkb.orgnih.gov These include oxidative demethylation of the methoxy (B1213986) group and various hydroxylation reactions. A recent study identified eleven new metabolites of fluvoxamine in human samples and in vitro systems, with demethylation and acetylation being key pathways. nih.gov The most abundant metabolite in human liver microsomes was found to be the product of demethylation at the methoxy moiety. nih.gov

Table 2: Hypothetical Metabolic Transformations for Desfluoro Fluvoxketone

| Metabolic Reaction | Enzymatic Process | Expected Mass Change | Potential Metabolite |

| O-Demethylation | Oxidation of the methoxy group, followed by cleavage. | -14 Da (Loss of CH₂) | Desmethyl-Desfluoro Fluvoxketone |

| Hydroxylation | Addition of a hydroxyl (-OH) group to an aromatic ring or aliphatic chain. | +16 Da (Addition of O) | Hydroxy-Desfluoro Fluvoxketone |

| N-Oxidation | Oxidation of the nitrogen atom in the aminoethyl chain. | +16 Da (Addition of O) | Desfluoro Fluvoxketone N-oxide |

| Oxime Cleavage | Hydrolytic or oxidative cleavage of the O-aminoethyl oxime bond. | Variable | Ketone and Aminoether Fragments |

This table presents plausible metabolic pathways for Desfluoro Fluvoxketone based on common drug biotransformations.

Proof-of-Concept Studies in Relevant Preclinical Models (Methodological Framework)

Once the metabolic profile is preliminarily understood, the next logical step is to investigate the potential pharmacological activity of Desfluoro Fluvoxketone. Given its structural relationship to fluvoxamine, an SSRI, the primary hypothesis would be that it may also interact with the serotonin transporter (SERT). pharmgkb.org

Establishment of in vitro Cellular Models for Preliminary Efficacy Assessment

To test for potential SSRI activity, in vitro cellular models are indispensable. researchgate.net The standard approach involves using cell lines, such as Human Embryonic Kidney 293 (HEK293) cells, that have been genetically engineered to express the human serotonin transporter (hSERT). frontiersin.orgeurofinsdiscovery.comnih.govrevvity.com These cells provide a clean and controlled system to measure the direct interaction of a compound with the transporter. nih.govfrontiersin.org

The primary assay is a serotonin reuptake inhibition assay. eurofinsdiscovery.com In this experiment, the hSERT-expressing cells are exposed to the test compound (Desfluoro Fluvoxketone) at various concentrations. frontiersin.orgeurofinsdiscovery.com Subsequently, radiolabeled serotonin (e.g., [³H]5-HT) is added to the system. eurofinsdiscovery.com The amount of radioactivity taken up by the cells is measured, and a reduction in uptake in the presence of the test compound indicates inhibitory activity at the SERT. frontiersin.orgeurofinsdiscovery.com The potency of this inhibition is quantified as the half-maximal inhibitory concentration (IC₅₀). frontiersin.org

Table 3: Key Components of an In Vitro Serotonin Reuptake Inhibition Assay

| Component | Role | Measurement |

| hSERT-expressing cells (e.g., HEK293) | Provides the biological target (human serotonin transporter). frontiersin.orgrevvity.com | Cell viability and density |

| Desfluoro Fluvoxketone | The test compound being evaluated for inhibitory activity. | Concentration range |

| Radiolabeled Serotonin ([³H]5-HT) | A tracer to quantify serotonin uptake by the cells. eurofinsdiscovery.com | Radioactivity (e.g., counts per minute) |

| Known SSRI (e.g., Fluoxetine) | A positive control to validate assay performance. eurofinsdiscovery.com | IC₅₀ value |

This table summarizes the essential elements used to assess a compound's ability to block the serotonin transporter in a cell-based model.

Design of in vivo Animal Models for Exploratory Pharmacological Investigations

Should in vitro results indicate significant SERT inhibition, exploratory in vivo studies in animal models would be warranted to determine if this translates to potential antidepressant-like effects. rovedar.com Rodent models are widely used for the initial screening of antidepressant compounds. nih.govresearchgate.net Two of the most common and rapid screening tests are the Forced Swim Test (FST) and the Tail Suspension Test (TST). nih.govresearchgate.neteneuro.org

Both tests are based on the principle of measuring the duration of immobility when a rodent is placed in an inescapable, stressful situation. nih.govresearchgate.net A reduction in the time spent immobile is a well-established indicator of antidepressant-like activity and is a characteristic effect of most clinically used antidepressants. nih.govresearchgate.netherbmedpharmacol.com These models are valued for their predictive validity in screening for new compounds with potential antidepressant action. nih.goveneuro.org

Table 4: Comparison of Common Behavioral Models for Antidepressant Screening

| Model | Species | Principle | Primary Endpoint |

| Forced Swim Test (FST) | Rat, Mouse | Measures immobility when placed in a cylinder of water. nih.gov | Duration of immobility |

| Tail Suspension Test (TST) | Mouse | Measures immobility when suspended by the tail. rovedar.comresearchgate.net | Duration of immobility |

This table compares two widely used in vivo behavioral tests for assessing potential antidepressant effects in rodents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.